molecular formula C16H16N6O4S B10976466 (5Z)-3-ethyl-5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-2-thioxoimidazolidin-4-one

(5Z)-3-ethyl-5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B10976466
M. Wt: 388.4 g/mol
InChI Key: VQTZUQJTEDNBPK-GHXNOFRVSA-N
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Description

3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that features a unique combination of functional groups, including a nitro-triazole moiety, a methoxy group, and an imidazole ring

Preparation Methods

The synthesis of 3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Nitro-Triazole Intermediate: The synthesis begins with the nitration of 1H-1,2,4-triazole to form 3-nitro-1H-1,2,4-triazole.

    Attachment of the Nitro-Triazole to the Phenyl Ring: The nitro-triazole is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Imidazole Ring: The phenyl-nitro-triazole intermediate is then reacted with ethyl isothiocyanate to form the imidazole ring.

    Final Cyclization and Methoxylation: The final steps involve cyclization to form the dihydro-imidazole ring and methoxylation to introduce the methoxy group.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkoxides or amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly those used in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro-triazole moiety can participate in redox reactions, while the imidazole ring can interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar compounds to 3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE include:

    3-Nitro-1H-1,2,4-triazole: A simpler compound with similar nitro-triazole functionality.

    5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound with a nitro-triazole moiety, but different ring structure.

    1,2,4-Triazole derivatives: A broad class of compounds with similar triazole rings but varying functional groups.

The uniqueness of 3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H16N6O4S

Molecular Weight

388.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H16N6O4S/c1-3-21-14(23)12(18-16(21)27)7-10-4-5-13(26-2)11(6-10)8-20-9-17-15(19-20)22(24)25/h4-7,9H,3,8H2,1-2H3,(H,18,27)/b12-7-

InChI Key

VQTZUQJTEDNBPK-GHXNOFRVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-])/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-])NC1=S

Origin of Product

United States

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